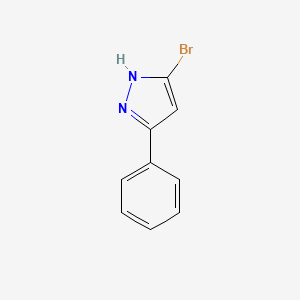

5-bromo-3-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 5-bromo-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFVURICDHUWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092533-03-3 | |

| Record name | 5-Bromo-3-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-bromo-3-phenyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-3-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are well-established pharmacophores, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a bromine atom and a phenyl group to the pyrazole scaffold significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby modulating its biological and material properties. This document details the synthesis, structural elucidation, and key physical characteristics of the title compound, offering field-proven insights and detailed experimental protocols for its analysis. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the study and application of pyrazole-based molecules.

Molecular Structure and Core Properties

5-bromo-3-phenyl-1H-pyrazole is characterized by a five-membered aromatic pyrazole ring substituted with a phenyl group at the C3 position and a bromine atom at the C5 position. The presence of the N-H group allows for tautomerism, a phenomenon that can influence its reactivity and biological interactions.[4]

Caption: Molecular structure of 5-bromo-3-phenyl-1H-pyrazole.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂ | Calculated |

| Molecular Weight | 223.07 g/mol | Calculated |

| InChI Key | FTVLGWKRBUUHDD-UHFFFAOYSA-N | PubChem Equivalent |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br | PubChem Equivalent |

Synthesis and Purification

The synthesis of 5-bromo-3-phenyl-1H-pyrazole can be efficiently achieved via the electrophilic bromination of 3-phenyl-1H-pyrazole. This approach is logical because the pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic attack. The regioselectivity, favoring substitution at the C5 position (often referred to as the C4 position in older literature if numbering starts from the substituted nitrogen), is dictated by the electronic effects of the existing phenyl group and the heteroatoms. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to elemental bromine.

Caption: Workflow for the synthesis of 5-bromo-3-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis

Objective: To synthesize 5-bromo-3-phenyl-1H-pyrazole via electrophilic bromination.

Materials:

-

3-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine. This removes water-soluble byproducts and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 5-bromo-3-phenyl-1H-pyrazole as a solid.

Structural Elucidation and Spectroscopic Profile

The definitive identification of 5-bromo-3-phenyl-1H-pyrazole relies on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Phenyl-H: ~7.3-7.8 ppm (m); Pyrazole-H (C4-H): ~6.5-6.8 ppm (s); NH: broad singlet, variable |

| ¹³C NMR | Chemical Shift (δ) | Phenyl-C: ~125-135 ppm; Pyrazole-C: C3 ~150 ppm, C4 ~105 ppm, C5 (C-Br) ~95-100 ppm |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: ~3100-3300 (broad); C=N stretch: ~1590; C=C stretch (aromatic): ~1450-1600; C-Br stretch: ~550-650 |

| Mass Spec (EI) | m/z | [M]⁺: 222/224 (characteristic isotopic pattern for Br); [M-Br]⁺: 143 |

Causality Behind Spectroscopic Observations:

-

¹H NMR: The phenyl protons appear in the typical aromatic region. The lone proton on the pyrazole ring (C4-H) is expected to be a singlet and shifted upfield relative to the phenyl protons due to the electronic environment of the heterocycle. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon attached to the bromine (C5) is significantly shielded, resulting in an upfield shift. The carbons of the phenyl ring will show characteristic shifts, and the quaternary carbon (C3) attached to the phenyl group will be downfield.

-

FT-IR: The broad N-H stretch is a key indicator of the pyrazole N-H group. The aromatic C=C and C=N stretches confirm the presence of the ring systems. The C-Br stretch appears in the fingerprint region.

-

Mass Spectrometry: The presence of a bromine atom is unequivocally confirmed by the characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals (though only CH is expected here besides the solvent).[4]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Solid-State and Physical Properties

The physical properties of the compound, such as melting point and crystal structure, are critical for its handling, formulation, and material applications.

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range (typically < 2 °C) suggests high purity.

-

Expected Melting Point: While no specific value is available for the title compound in the searched literature, related structures like 5-Amino-4-bromo-3-methyl-1H-pyrazole melt at 117-122 °C. The phenyl substitution may increase the melting point due to better crystal packing and higher molecular weight. A melting point in the range of 120-160 °C would be a reasonable expectation.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.[5]

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Based on analyses of similar pyrazole derivatives, several structural features can be anticipated.[4][6]

-

Crystal System: Related bromo-phenyl-pyrazole structures have been shown to crystallize in systems like the triclinic (P-1) or monoclinic (P2₁/c) space groups.[4][7]

-

Intermolecular Interactions: The N-H group is a hydrogen bond donor, and the pyrazole nitrogen (N2) is a hydrogen bond acceptor. This facilitates the formation of hydrogen-bonded chains or dimers in the crystal lattice, which significantly influences the crystal packing and melting point.[7]

-

Molecular Conformation: The dihedral angle between the plane of the pyrazole ring and the phenyl ring is a key conformational feature, typically found to be non-planar to minimize steric hindrance.[6][7]

Solubility Profile

Solubility is a critical parameter in drug development and for selecting appropriate reaction or analysis solvents.

-

Qualitative Prediction: The molecule has both a lipophilic phenyl group and a polar pyrazole ring capable of hydrogen bonding. It is expected to have good solubility in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, acetone, and methanol. Its solubility in non-polar solvents like hexanes is likely to be low. Water solubility is expected to be very poor due to the dominant hydrophobic character of the phenyl and bromo-substituted rings.

Protocol: Shake-Flask Method for Solubility Determination

-

Equilibrium Setup: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer) in a sealed vial.

-

Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Biological Context and Potential Applications

While this guide focuses on the physicochemical properties, it is crucial to contextualize the importance of 5-bromo-3-phenyl-1H-pyrazole. The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[2] Derivatives have shown potent and diverse biological activities. For instance, phenyl-1H-pyrazol derivatives have been investigated as BRAFV600E inhibitors for cancer therapy[8], and other substituted pyrazoles are known for their anti-inflammatory and antimicrobial properties.[1][9] The bromo- and phenyl-substituents on this specific scaffold provide a unique combination of steric and electronic properties, making it a valuable candidate for screening in various biological assays and a versatile building block for the synthesis of more complex molecules.

Conclusion

This technical guide has detailed the fundamental physicochemical properties of 5-bromo-3-phenyl-1H-pyrazole, from its molecular structure and synthesis to its spectroscopic and solid-state characteristics. By providing not only the data but also the underlying scientific rationale and validated experimental protocols, this document serves as a practical and authoritative resource. The insights and methodologies presented herein are designed to empower researchers in chemistry, pharmacology, and materials science to effectively synthesize, characterize, and utilize this versatile heterocyclic compound in their research and development endeavors.

References

- Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI.

- 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. ChemSynthesis.

- 5-Bromo-3-methyl-1-phenylpyrazole | 41327-15-5. Benchchem.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.

- 5-BroMo-1,3-diphenyl-1H-pyrazole synthesis. ChemicalBook.

- 5-Amino-4-bromo-3-methyl-1H-pyrazole 97 1780-72-9. Sigma-Aldrich.

- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C22H10Br4N4O3S·C3H7NO. ORCA - Cardiff University.

- (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. ResearchGate.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.

- UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES. ACS Publications.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-bromo-3-phenyl-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-3-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also delves into the structural nuances, experimental protocols, and advanced analytical techniques essential for the unambiguous characterization of this compound. The insights provided are grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and Tautomerism

5-bromo-3-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C3 position and a bromine atom at the C5 position. A critical consideration for N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This dynamic equilibrium can significantly influence the observed NMR spectra.

In the case of 5-bromo-3-phenyl-1H-pyrazole, two tautomeric forms are possible: 5-bromo-3-phenyl-1H-pyrazole and 3-bromo-5-phenyl-1H-pyrazole. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For pyrazoles with a bromine substituent, the tautomer with the bromine at the 3-position is often favored in solution[1]. However, for this guide, we will consider the named compound, 5-bromo-3-phenyl-1H-pyrazole, while acknowledging the potential for tautomerism to affect the experimental spectrum, possibly leading to broadened signals for the pyrazole ring carbons (C3 and C5) at room temperature.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-bromo-3-phenyl-1H-pyrazole is predicted to exhibit distinct signals corresponding to the pyrazole ring proton, the phenyl group protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromatic phenyl ring.

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyrazole H4 (singlet): The proton at the C4 position of the pyrazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 6.5-6.8 ppm . In the parent 3-phenyl-1H-pyrazole, the H4 proton appears around 6.36 ppm.[3] The presence of the electron-withdrawing bromine atom at the adjacent C5 position will likely deshield H4, causing a downfield shift.

-

Phenyl Protons (multiplet): The five protons of the phenyl group will resonate in the aromatic region, typically between δ 7.3-7.8 ppm . The ortho-protons (H2' and H6') are expected to be the most downfield due to their proximity to the pyrazole ring, likely appearing as a multiplet or a doublet of doublets around δ 7.7-7.8 ppm . The meta- (H3' and H5') and para- (H4') protons will appear slightly more upfield, likely as a complex multiplet.

-

N-H Proton (broad singlet): The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or other pyrazole molecules. Its chemical shift is highly dependent on the solvent and concentration and can appear over a wide range, typically from δ 10.0-13.0 ppm . In some cases, especially in protic solvents or with traces of water, this signal may be too broad to be observed or may exchange with solvent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.

Expected Chemical Shifts (δ):

-

Pyrazole C3 (aromatic): This carbon, bearing the phenyl group, is expected to be significantly downfield due to its position in the heterocyclic ring and attachment to a nitrogen atom. A predicted chemical shift is in the range of δ 150-155 ppm .

-

Pyrazole C5 (aromatic): The carbon atom bonded to the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect of bromine, which typically causes an upfield shift compared to an unsubstituted carbon. However, its attachment to two nitrogen atoms will have a deshielding effect. The predicted chemical shift is in the region of δ 130-135 ppm . In 3,4-dibromo-5-phenyl-1H-pyrazole, the C-Br carbons have been noted to have overestimated calculated chemical shifts.[1]

-

Pyrazole C4 (aromatic): The C4 carbon's chemical shift is sensitive to the substituents at C3 and C5.[4] It is expected to resonate around δ 105-110 ppm .

-

Phenyl Carbons (aromatic): The carbons of the phenyl ring will appear in the aromatic region.

-

C1' (ipso-carbon): The carbon attached to the pyrazole ring is predicted to be around δ 130-133 ppm .

-

C2', C6', C3', C5', C4': These carbons will resonate in the typical aromatic range of δ 125-130 ppm . The exact shifts will depend on the electronic communication between the pyrazole and phenyl rings.

-

Data Summary

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H4 | 6.5 - 6.8 | Singlet |

| Phenyl H2', H6' | 7.7 - 7.8 | Multiplet |

| Phenyl H3', H4', H5' | 7.3 - 7.6 | Multiplet |

| N-H | 10.0 - 13.0 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | 150 - 155 |

| Pyrazole C5 | 130 - 135 |

| Pyrazole C4 | 105 - 110 |

| Phenyl C1' | 130 - 133 |

| Phenyl C2'-C6' | 125 - 130 |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of 5-bromo-3-phenyl-1H-pyrazole.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for N-H pyrazoles as it can help in observing the N-H proton signal.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to several thousand scans).

-

Use a spectral width appropriate for aromatic and heterocyclic compounds (e.g., 0-160 ppm).

-

Process the spectrum similarly to the ¹H spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are indispensable.[6]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 5-bromo-3-phenyl-1H-pyrazole, COSY would be crucial for confirming the coupling network within the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to its attached carbon. For example, the H4 proton signal would show a correlation to the C4 carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is exceptionally powerful for piecing together the molecular structure. Key expected correlations for 5-bromo-3-phenyl-1H-pyrazole include:

-

H4 to C3 and C5

-

Phenyl ortho-protons (H2'/H6') to C3 and C4'

-

2D NMR Analysis Workflow

Caption: Workflow for structural elucidation using 2D NMR techniques.

Synthesis of 5-bromo-3-phenyl-1H-pyrazole

A plausible synthetic route to 5-bromo-3-phenyl-1H-pyrazole involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by bromination. A common precursor for 3-phenyl-1H-pyrazole is benzoylacetaldehyde or a synthetic equivalent.

Representative Synthetic Protocol:

-

Synthesis of 3-phenyl-1H-pyrazole: A mixture of 1-phenyl-1,3-butanedione and hydrazine hydrate in a suitable solvent like ethanol is refluxed to yield 3-methyl-5-phenyl-1H-pyrazole. To obtain the desired 3-phenyl-1H-pyrazole, a precursor like benzoylacetaldehyde would be reacted with hydrazine hydrate.

-

Bromination: The synthesized 3-phenyl-1H-pyrazole is then subjected to bromination. A common brominating agent is N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature. The bromination is expected to occur selectively at the C5 position of the pyrazole ring.

This synthetic context is crucial for researchers as it provides a means to obtain the compound for analytical studies and helps in understanding potential impurities that might be observed in the NMR spectra.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromo-3-phenyl-1H-pyrazole. By leveraging data from structurally related compounds and established principles of NMR spectroscopy, we have outlined the expected chemical shifts and multiplicities for all proton and carbon nuclei. Furthermore, this guide offers robust experimental protocols for both 1D and 2D NMR analysis, ensuring that researchers are well-equipped to acquire and interpret high-quality spectral data for this and similar pyrazole derivatives. The integration of synthetic context and advanced analytical workflows underscores the comprehensive approach required for the definitive characterization of novel compounds in a research and development setting.

References

Mass spectrometry analysis of 5-bromo-3-phenyl-1H-pyrazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-3-phenyl-1H-pyrazole

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and chemical synthesis, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile biological activities. The targeted introduction of substituents, such as a phenyl group at the C3 position and a bromine atom at C5, yields molecules like 5-bromo-3-phenyl-1H-pyrazole, a compound of significant interest for synthetic chemists and pharmacologists. The precise structural elucidation of such molecules is not merely an academic exercise; it is a critical prerequisite for understanding their reactivity, purity, and ultimate utility. Mass spectrometry stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 5-bromo-3-phenyl-1H-pyrazole. We move beyond a mere recitation of methods to delve into the "why" behind the "how"—explaining the causal relationships between molecular structure, ionization technique, and the resulting fragmentation patterns. This document is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights to empower robust and reliable analytical outcomes.

Part 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of a pyrazole derivative. It dictates whether we observe the intact molecule or its characteristic fragments, each providing a different piece of the structural puzzle.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This makes it an exceptional tool for creating a unique "fingerprint" mass spectrum for a given compound, allowing for confident library matching and structural confirmation.

The fundamental fragmentation pathways for pyrazole rings under EI conditions are well-documented and typically involve two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂).[1][2] The presence of phenyl and bromo substituents on the 5-bromo-3-phenyl-1H-pyrazole ring will modulate these canonical pathways, providing a rich tapestry of structural information.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that imparts minimal energy to the analyte.[3] It is ideal for unequivocally determining the molecular weight of the compound by generating protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺).[4][5] This is particularly useful for confirming the successful synthesis of the target molecule and for analyzing reaction mixtures without inducing fragmentation of thermally labile species.[3] ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 2: Deconstructing the Mass Spectrum: A Mechanistic Deep Dive

The molecular weight of 5-bromo-3-phenyl-1H-pyrazole (C₉H₇BrN₂) is 222.98 g/mol . Due to the presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), all bromine-containing ions will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with nearly equal intensity.[6] This isotopic signature is a powerful diagnostic tool.

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum is predicted to be rich with fragment ions, providing a detailed structural fingerprint. The molecular ion ([M]⁺˙) will be observed as an isotopic doublet at m/z 222/224.

Caption: Predicted EI fragmentation pathway for 5-bromo-3-phenyl-1H-pyrazole.

Key Fragmentation Steps:

-

Loss of HCN (m/z 222/224 → m/z 195/197): A canonical pyrazole fragmentation, involving the excision of a hydrogen cyanide molecule from the heterocyclic ring, will lead to a prominent fragment ion at m/z 195/197.[2]

-

Loss of a Bromine Radical (m/z 222/224 → m/z 142): Cleavage of the relatively weak C-Br bond will result in the loss of a bromine radical (Br•), yielding an intense peak at m/z 142. This fragment, corresponding to the 3-phenyl-1H-pyrazole radical cation, will be a singlet, as it no longer contains bromine.

-

Formation of the Phenyl Cation (m/z 77): The phenyl group itself can be observed as the stable phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment in the mass spectra of phenyl-containing compounds.

-

Sequential Losses: Further fragmentation can occur through sequential losses. For instance, the m/z 195/197 ion can lose a bromine radical to form an ion at m/z 115 ([C₈H₅N]⁺˙). This ion can then lose another HCN molecule to produce the benzyne radical cation ([C₇H₅]⁺) at m/z 89.[2]

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 223/225. To gain structural information, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-bromo-3-phenyl-1H-pyrazole.

-

Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: 250°C, Split ratio of 20:1, Injection volume of 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

GC Column: A low-bleed, mid-polarity column such as a DB-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C per minute to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent. [7] * Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

MS Transfer Line Temperature: 280°C.

-

Scan Range: m/z 40–400.

-

-

Data Validation:

-

Peak Purity: The chromatographic peak for the analyte should be symmetrical.

-

Molecular Ion Check: Confirm the presence of the m/z 222/224 isotopic doublet.

-

Isotopic Ratio: The relative abundance of the M and M+2 peaks should be approximately 1:1.

-

Fragment Confirmation: Verify the presence of the key fragment ions predicted in Section 2.1.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for confirming molecular weight and for analyzing complex mixtures, such as from a crude reaction product.

Workflow Diagram:

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~100 µg/mL in a 50:50 mixture of acetonitrile and water.

-

Further dilute to a working concentration of ~1 µg/mL using the same solvent mixture. [5] * Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.

-

Transfer to a polypropylene autosampler vial.

-

-

Instrumentation & Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Bruker micrOTOF-Q or a similar Q-TOF instrument. [5] * Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 4500 V. [5] * Drying Gas Temperature: 180-200°C. [5] * MS1 Scan: Full scan mode from m/z 100–500 to identify the [M+H]⁺ ion.

-

MS/MS Scan: Product ion scan targeting the precursor ion at m/z 223. Use a collision energy (CID) of 20-30 eV to induce fragmentation.

-

-

Data Validation:

-

Protonated Molecule: Confirm the presence of the [M+H]⁺ ion at m/z 223/225 in the MS1 scan with the correct 1:1 isotopic ratio.

-

Fragment Confirmation: In the MS/MS spectrum, verify the presence of the predicted product ions, particularly the loss of HBr to yield m/z 143.

-

Adduct Check: Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 245/247, which can further validate the molecular weight. [4]

-

Conclusion

The mass spectrometric analysis of 5-bromo-3-phenyl-1H-pyrazole is a multi-faceted process where the choice of methodology directly informs the type of structural information obtained. By leveraging the complementary nature of high-energy EI for fingerprinting and soft ESI for molecular weight confirmation, researchers can achieve an unambiguous and comprehensive characterization of this important heterocyclic compound. The protocols and mechanistic insights provided in this guide serve as a robust framework for scientists in drug discovery and chemical development, enabling them to validate their syntheses, assess purity, and confidently advance their research objectives.

References

-

ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Available from: [Link]

-

MDPI. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Available from: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Available from: [Link]

-

Open Research Library. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

ResearchGate. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Available from: [Link]

-

MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (2009). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available from: [Link]

-

MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Available from: [Link]

-

YouTube. (2018). MS fragmentation patterns. Available from: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Available from: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-bromo-3-phenyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-bromo-3-phenyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into the synthetic methodologies, detailed crystallographic analysis, and the critical role of intermolecular interactions in dictating the solid-state architecture of these molecules. By synthesizing data from crystallographic studies of closely related analogues, this guide offers insights into the conformational preferences, packing motifs, and the influence of the bromine substituent on the supramolecular assembly. Particular emphasis is placed on non-covalent interactions, including hydrogen and halogen bonding, which are pivotal in understanding the physicochemical properties and potential applications of these compounds in drug design and crystal engineering.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The 5-bromo-3-phenyl-1H-pyrazole core, in particular, offers a fascinating platform for drug design. The phenyl ring at the 3-position provides a lipophilic domain for potential hydrophobic interactions with biological targets, while the bromine atom at the 5-position can act as a halogen bond donor, a directional intermolecular interaction that is increasingly being exploited in rational drug design. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their solubility, stability, and bioavailability, all critical parameters in the drug development pipeline.

Synthetic Strategies for 5-bromo-3-phenyl-1H-pyrazole Derivatives

The synthesis of 5-bromo-3-phenyl-1H-pyrazole derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-diketone precursor with a hydrazine derivative, followed by bromination.

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of 5-bromo-3-phenyl-1H-pyrazole, which can be adapted for the preparation of various derivatives.

Step 1: Synthesis of 1-phenyl-1,3-butanedione

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl acetate.

-

Slowly add acetophenone to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Filter, wash with water, and dry the crude 1-phenyl-1,3-butanedione. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Cyclocondensation to form 3-phenyl-5-methyl-1H-pyrazole

-

Dissolve the synthesized 1-phenyl-1,3-butanedione in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product will precipitate. Filter, wash with a cold solvent, and dry to obtain 3-phenyl-5-methyl-1H-pyrazole.

Step 3: Bromination to yield 5-bromo-3-phenyl-1H-pyrazole Derivative

-

Dissolve the 3-phenyl-5-methyl-1H-pyrazole in a suitable solvent (e.g., chloroform or acetic acid).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature.

-

Stir the reaction at room temperature or gentle heating until the starting material is consumed.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography or recrystallization to obtain the final 5-bromo-3-phenyl-1H-pyrazole derivative.

Diagram of the Synthetic Workflow:

Caption: Generalized synthetic route for 5-bromo-3-phenyl-1H-pyrazole derivatives.

Crystallographic Analysis: Unveiling the Solid-State Architecture

While the crystal structure of the parent 5-bromo-3-phenyl-1H-pyrazole is not publicly available at the time of this writing, a detailed analysis of the closely related derivative, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides significant insights into the structural characteristics of this class of compounds. The crystallographic data for this analog serves as a robust model for understanding the fundamental structural features.

Key Crystallographic Parameters

The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BrN₂ | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| a (Å) | 5.9070(3) | [1][2] |

| b (Å) | 9.2731(7) | [1][2] |

| c (Å) | 17.5641(14) | [1][2] |

| V (ų) | 962.09(12) | [1][2] |

| Z | 4 | [1][2] |

Molecular Conformation

In the solid state, the pyrazole ring is essentially planar. The phenyl ring is twisted with respect to the pyrazole ring, with a dihedral angle that can vary depending on the substituents on the phenyl ring and the packing forces in the crystal. This twist is a critical conformational feature that influences the overall shape of the molecule and its ability to participate in intermolecular interactions.

X-ray Diffraction Experimental Protocol

A general protocol for single-crystal X-ray diffraction analysis is as follows:

-

Crystal Selection and Mounting: A suitable single crystal of the 5-bromo-3-phenyl-1H-pyrazole derivative is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters and space group are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Diagram of the X-ray Diffraction Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The Landscape of Intermolecular Interactions

The crystal packing of 5-bromo-3-phenyl-1H-pyrazole derivatives is governed by a delicate balance of various intermolecular interactions. These non-covalent forces dictate the supramolecular assembly and ultimately influence the material's bulk properties.

Hydrogen Bonding

The presence of the N-H group in the pyrazole ring makes it a potent hydrogen bond donor. The pyridine-like nitrogen atom in the pyrazole ring acts as a hydrogen bond acceptor. This donor-acceptor capability often leads to the formation of robust hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of pyrazole derivatives.

Halogen Bonding: The Role of the Bromine Atom

A key feature of the title compounds is the bromine atom, which can participate in halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structures of brominated pyrazoles, C-Br···N and C-Br···π interactions are frequently observed. The strength and directionality of these halogen bonds play a crucial role in the crystal engineering of these materials.

π-Interactions

The aromatic phenyl and pyrazole rings are capable of engaging in various π-interactions, including π-π stacking and C-H···π interactions. These weaker, yet significant, interactions contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of the molecule involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Diagram of Intermolecular Interactions:

Caption: Key intermolecular interactions in the crystal packing of 5-bromo-3-phenyl-1H-pyrazole derivatives.

Polymorphism and Desmotropy

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties. For pyrazole derivatives, the phenomenon of desmotropy, where different tautomers crystallize as distinct solid forms, is also a possibility. The energetic landscape of these different solid forms is often subtle, and their formation can be influenced by crystallization conditions. A thorough understanding and control of polymorphism and desmotropy are essential for ensuring the consistency and efficacy of a pharmaceutical product.

Implications for Drug Development and Materials Science

The detailed structural knowledge of 5-bromo-3-phenyl-1H-pyrazole derivatives has significant implications for both drug development and materials science.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of these molecules allows for more accurate SAR studies, enabling the design of more potent and selective drug candidates.

-

Crystal Engineering: The ability to predict and control the supramolecular assembly through the strategic use of intermolecular interactions, such as halogen bonding, opens up possibilities for the design of new materials with desired properties, such as specific crystal habits or enhanced stability.

-

Formulation Development: Knowledge of the solid-state properties, including polymorphism, is crucial for the development of stable and effective pharmaceutical formulations.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 5-bromo-3-phenyl-1H-pyrazole derivatives. Through an examination of their synthesis, a detailed analysis of their crystallographic features based on a close analog, and a thorough exploration of the governing intermolecular interactions, a clear picture of their solid-state behavior emerges. The interplay of hydrogen bonding, halogen bonding, and π-interactions is fundamental to their supramolecular architecture. This in-depth structural understanding is invaluable for researchers in medicinal chemistry and materials science, providing a rational basis for the design of new molecules with tailored properties and functions.

References

Initial Biological Screening of 5-Bromo-3-Phenyl-1H-Pyrazole: A Strategic Framework for Early-Phase Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique five-membered heterocyclic structure offers a versatile template for designing molecules that can interact with a wide array of biological targets. The compound at the center of this guide, 5-bromo-3-phenyl-1H-pyrazole, incorporates three key structural motifs: the pyrazole core, a phenyl group at the 3-position, and a bromine atom at the 5-position. Each of these features can significantly influence its physicochemical properties and biological activity, making it a compelling candidate for comprehensive screening.

This guide presents a strategic, multi-tiered framework for the initial biological evaluation of 5-bromo-3-phenyl-1H-pyrazole. As a senior application scientist, the goal is not merely to list protocols but to provide a logical, evidence-based pathway for characterizing a novel chemical entity, moving from broad, foundational assessments to more specific, hypothesis-driven assays. This approach is designed to efficiently generate a robust preliminary profile, enabling informed decisions in the early stages of drug discovery.

The Rationale for a Tiered Screening Cascade

A tiered or cascaded screening approach is fundamental to modern drug discovery. It maximizes efficiency by using a series of filters, starting with broad, cost-effective assays to quickly identify potential liabilities and promising activities. Subsequent tiers involve more complex and resource-intensive assays reserved for compounds that meet predefined criteria. This strategy ensures that resources are focused on candidates with the highest probability of success.

The proposed cascade for 5-bromo-3-phenyl-1H-pyrazole is based on the known pharmacology of the broader phenylpyrazole class, which includes cytotoxicity, antimicrobial, and neurotoxic activities.[3][4][5] The screening funnel begins with essential physicochemical and safety profiling, expands to a wide net of biological assays, and incorporates preliminary "drug-likeness" assessment through in vitro ADME tests.

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Profiling

This initial tier is non-negotiable. It establishes the fundamental properties of the compound, which are critical for the design and interpretation of all subsequent biological assays.

Physicochemical Characterization

Understanding a compound's solubility and lipophilicity is essential. Poor aqueous solubility can lead to false negatives in biological assays, while lipophilicity impacts a wide range of ADME properties, including absorption and metabolic stability.[6]

Experimental Protocol: Kinetic Aqueous Solubility

-

Prepare a high-concentration stock solution of 5-bromo-3-phenyl-1H-pyrazole in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 198 µL) in a 96-well plate to achieve the target final concentration.

-

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filter the samples through a filter plate to remove any precipitated compound.

-

Quantify the concentration of the compound in the filtrate using LC-MS/MS analysis against a standard curve.[6]

Experimental Protocol: Lipophilicity (LogD7.4)

-

Add a small volume of the 10 mM DMSO stock solution to a biphasic system of PBS (pH 7.4) and n-octanol in a 96-well plate.

-

Seal the plate and shake vigorously for at least 4 hours to ensure the compound partitions between the two phases.

-

Centrifuge the plate to separate the aqueous and organic layers.

-

Carefully sample both the aqueous (PBS) and organic (n-octanol) layers.

-

Determine the concentration of the compound in each layer by LC-MS/MS.

-

Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Data Presentation: Physicochemical Properties

| Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Kinetic Solubility (µM) | LC-MS/MS | [Insert Value] | Indicates solubility under assay conditions. |

| LogD at pH 7.4 | Octanol/Water Partition | [Insert Value] | Measures lipophilicity; impacts permeability and metabolism. |

Preliminary Safety Assessment: In Vitro Cytotoxicity

Evaluating general cytotoxicity is a critical first step to understand the compound's therapeutic window.[7] The MTT assay, which measures the metabolic activity of viable cells, is a robust and widely used colorimetric method for this purpose.[8][9] Screening against both cancerous and non-cancerous cell lines provides an early indication of selectivity.

Caption: General workflow for the MTT in vitro cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) into 96-well plates at an appropriate density and allow them to adhere overnight.[7][8]

-

Compound Preparation: Prepare serial dilutions of 5-bromo-3-phenyl-1H-pyrazole in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Incubation: Incubate the plates for a standard exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[7][10]

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Cell Type | Compound IC50 (µM) | Selectivity Index (SI)* |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |

| HeLa | Cervical Carcinoma | [Insert Value] | [Calculate Value] |

| HEK293 | Normal Kidney | [Insert Value] | N/A |

| Doxorubicin (Control) | [Various] | [Insert Value] | [Calculate Value] |

*SI = IC50 in normal cells / IC50 in cancer cells.

Tier 2: Broad Biological Activity Screening

With foundational data in hand, the next tier casts a wide net to identify potential therapeutic applications. The assays are chosen based on the known activities of related pyrazole structures.

Antimicrobial Activity Screening

The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 5-bromo-3-phenyl-1H-pyrazole in the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] A viability indicator like resazurin can also be used to aid visualization.[13]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | Gram-positive Bacteria | [Insert Value] |

| E. coli (ATCC 25922) | Gram-negative Bacteria | [Insert Value] |

| C. albicans (ATCC 90028) | Fungal (Yeast) | [Insert Value] |

| Ciprofloxacin (Control) | N/A | [Insert Value] |

Hypothesis-Driven Target Screening: Neuroactivity

Many phenylpyrazole insecticides, such as fipronil, function by blocking GABA-gated chloride channels in the central nervous system.[3][14][15] This established mechanism provides a strong, hypothesis-driven basis for screening 5-bromo-3-phenyl-1H-pyrazole for activity at the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Caption: Workflow for key in vitro ADME assays.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and a buffer in a 96-well plate.

-

Compound Addition: Add 5-bromo-3-phenyl-1H-pyrazole to the mixture and pre-incubate at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for many metabolic enzymes).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent like acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Calculation: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint). [6] Experimental Protocol: Cytochrome P450 (CYP) Inhibition

-

Assay Setup: Incubate human liver microsomes with a specific probe substrate for a major CYP isozyme (e.g., midazolam for CYP3A4) in the presence of varying concentrations of 5-bromo-3-phenyl-1H-pyrazole.

-

Reaction: Initiate the reaction by adding NADPH and incubate at 37°C.

-

Analysis: After a set time, stop the reaction and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS. [16]4. Calculation: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the probe substrate's metabolism.

Data Presentation: Preliminary ADME Profile

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | t1/2 in HLM (min) | [Insert Value] | Predicts metabolic clearance rate. |

| CYP3A4 Inhibition | IC50 (µM) | [Insert Value] | Risk of drug-drug interactions. |

| CYP2D6 Inhibition | IC50 (µM) | [Insert Value] | Risk of drug-drug interactions. |

Data Integration and Decision-Making

The culmination of this screening cascade is a comprehensive initial dataset. The key is to synthesize these disparate data points into a coherent profile to guide the next steps. A "hit" is not just a potent compound; it is one with a balanced profile of activity, selectivity, and acceptable drug-like properties.

Caption: A decision tree for advancing a compound after initial screening.

-

Potency and Selectivity: Is the compound potent in a primary assay (e.g., cytotoxicity, enzyme inhibition)? Crucially, does it show selectivity (e.g., against cancer vs. normal cells, or for one enzyme over another)?

-

ADME/Tox Profile: Are there immediate red flags? High cytotoxicity, rapid metabolic degradation, or potent CYP inhibition can terminate a compound's progression, regardless of its biological activity.

-

Overall Profile: A compound with moderate potency but a clean safety and ADME profile may be a better starting point for optimization than a highly potent but promiscuous or unstable compound.

Conclusion

This technical guide outlines a robust, logical, and efficient strategy for the initial biological screening of 5-bromo-3-phenyl-1H-pyrazole. By systematically evaluating its physicochemical properties, cytotoxicity, broad biological activities, and preliminary ADME profile, researchers can build a comprehensive understanding of its therapeutic potential. This data-driven approach ensures that subsequent research efforts, whether they involve advancing the compound to lead optimization, initiating medicinal chemistry efforts to improve its properties, or terminating its development, are based on a solid scientific foundation.

References

-

Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). 33.5 GABA-gated Chloride Channel Antagonists (Fiproles). In Modern Crop Protection Compounds (3rd ed., pp. 1449–1478). Wiley-VCH. (Source: )

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. (Source: )

-

BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem. (Source: )

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. (Source: )

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem. (Source: )

-

ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. ICE Bioscience. (Source: )

-

The Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity. U.OSU. (Source: )

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchem Laboratory. (Source: )

-

Sensagent. (n.d.). Phenylpyrazole insecticides. Sensagent. (Source: )

-

ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in... ResearchGate. (Source: )

-

WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. (Source: )

-

BioDuro. (n.d.). In Vitro ADME. BioDuro. (Source: )

-

Linnaeus Bioscience. (2024). Antimicrobial Assays. Linnaeus Bioscience. (Source: )

-

Admescope. (2024). Fast turnaround early ADME in vitro screening available! Admescope. (Source: )

-

CABI Digital Library. (n.d.). Fipronil: action at the GABA receptor. CABI Digital Library. (Source: )

-

CLSI. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. (Source: )

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. (Source: )

-

International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. (Source: )

-

ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. (Source: )

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. (Source: )

-

PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. (Source: )

-

ResearchGate. (n.d.). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. ResearchGate. (Source: )

-

PubMed. (n.d.). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. (Source: )

-

Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Publons. (Source: )

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. (Source: )

-

ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. (Source: )

-

PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. (Source: )

-

ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. (Source: )

-

PubMed Central. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. PubMed Central. (Source: )

-

BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Screening of 3-Chloro-3H-pyrazole Derivatives. BenchChem. (Source: )

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. (Source: )

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (Source: )

-

ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. (Source: )

-

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (Source: )

-

PubMed. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. PubMed. (Source: )

-

ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. (Source: )

-

ResearchGate. (n.d.). Binding poses of the newly derived pyrazole compounds with the receptor... ResearchGate. (Source: )

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. JCHR. (Source: )

-

ResearchGate. (2025). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. ResearchGate. (Source: )

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 4. Phenylpyrazole insecticides [a.osmarks.net]

- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. admescope.com [admescope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

- 13. researchgate.net [researchgate.net]

- 14. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 15. researchgate.net [researchgate.net]

- 16. criver.com [criver.com]

The Phenylpyrazole Core: A Versatile Scaffold for Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenylpyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core chemical structure that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides an in-depth technical overview of substituted phenylpyrazoles, traversing their synthetic routes, diverse mechanisms of action, and their realized and potential therapeutic applications. We will delve into their roles as selective COX-2 inhibitors for inflammation, their targeted actions in oncology through kinase and apoptosis modulation, and their influence on neuronal signaling via GABA and cannabinoid receptors. This document is designed to be a comprehensive resource for researchers and drug development professionals, offering not only a survey of the field but also detailed experimental protocols and structure-activity relationship (SAR) insights to facilitate future discovery.

Introduction: The Rise of a Privileged Scaffold

The journey of phenylpyrazoles in therapeutic development is a testament to the power of scaffold-based drug discovery. Initially gaining prominence in the agrochemical sector with the insecticide Fipronil, the phenylpyrazole core has demonstrated remarkable versatility, leading to the development of blockbuster drugs and a plethora of promising clinical candidates across diverse therapeutic areas.[1][2] This guide will explore the chemical malleability and biological promiscuity of this scaffold, providing a rationale for its continued exploration in modern drug discovery.

We will dissect the key structural features that enable phenylpyrazoles to interact with a wide range of biological targets and explore the chemical strategies employed to fine-tune their activity and selectivity. This exploration will be grounded in field-proven insights, explaining the causality behind experimental choices in both synthesis and biological evaluation.

Synthetic Strategies: Building the Phenylpyrazole Core

The construction of the 1,5-diarylpyrazole core, a common feature in many therapeutically active phenylpyrazoles, is typically achieved through a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] The regioselectivity of this reaction is a critical consideration, influenced by the nature of the substituents on both reactants.

General Synthesis of a 1,5-Diarylpyrazole Scaffold

The following diagram illustrates a generalized synthetic workflow for creating a substituted 1,5-diarylpyrazole.

Caption: Generalized synthesis of 1,5-diarylpyrazoles.

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a two-step synthesis of the selective COX-2 inhibitor, Celecoxib, starting from 4'-methylacetophenone.[4][5][6]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a solution of 4'-methylacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or methanol), add a base such as sodium methoxide (1.2 equivalents).

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 55-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., 10% aqueous HCl).

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 1,3-diketone intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

In a reaction vessel, dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents) in methanol.[4]

-

Heat the mixture to 65°C and stir for 10 hours.[4]

-

Cool the reaction mixture to room temperature and remove the solvent under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

-